molecular formula C17H10ClNO4 B1292887 2-(1,3-Benzodioxol-5-yl)-8-chloroquinoline-4-carboxylic acid CAS No. 862663-03-4

2-(1,3-Benzodioxol-5-yl)-8-chloroquinoline-4-carboxylic acid

Cat. No. B1292887
CAS RN: 862663-03-4
M. Wt: 327.7 g/mol
InChI Key: BACYTQQAAZNBGD-UHFFFAOYSA-N
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Description

The compound 2-(1,3-Benzodioxol-5-yl)-8-chloroquinoline-4-carboxylic acid is a chemical entity that appears to be a derivative of quinoline-4-carboxylic acid, which is a scaffold for various biologically active compounds. The presence of a 1,3-benzodioxol moiety suggests potential biological activity, as this feature is found in a variety of pharmacologically active molecules.

Synthesis Analysis

The synthesis of related quinoline derivatives has been reported in the literature. For instance, a series of novel methylenedioxy-bearing 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives were synthesized via a one-pot reaction involving ethyl 2-chloromethyl-6,7-methylenedioxyquinoline-3-carboxylate and various substituted salicylaldehydes . Although the specific synthesis of 2-(1,3-Benzodioxol-5-yl)-8-chloroquinoline-4-carboxylic acid is not detailed, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by the presence of a quinoline core, which is a bicyclic compound with a benzene ring fused to a pyridine ring. The substitution patterns on the quinoline core, such as the 1,3-benzodioxol moiety and the chloro group, can significantly influence the chemical and biological properties of these molecules. The molecular structure is often confirmed using techniques such as NMR, IR, and MS spectral data .

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions, including lactamization, as seen in the synthesis of [1,4]Diazepino[2,3-h]quinolone carboxylic acid derivatives . The reactivity of the carboxylic acid group also allows for the formation of amides and esters, which can further modify the compound's properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of substituents like the 1,3-benzodioxol group and the chloro group can affect these properties. The antimicrobial properties of some quinoline derivatives have been explored, with certain compounds showing interesting antibacterial activity mainly against Gram-positive strains . Additionally, organotin carboxylates based on related quinoline carboxylic acids have been studied for their luminescent properties and antitumor activities .

Scientific Research Applications

Novel Synthesis Methods

  • Facile Synthesis Techniques : Research by Gao et al. (2011) detailed the first synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives, showcasing a novel and inexpensive method that yields these compounds efficiently. The synthesis involved one-pot reactions under ultrasound irradiation conditions, indicating potential in creating structurally unique compounds for further applications (Gao, Liu, Jiang, & Li, 2011).

Biological Activities

  • Antimicrobial and Antitubercular Activities : A study by Patel & Shaikh (2011) synthesized novel derivatives and evaluated their antimicrobial activities, suggesting the therapeutic potential of such compounds. Similarly, Senthilkumar et al. (2009) found that derivatives exhibited significant antimycobacterial activity against Mycobacterium tuberculosis, highlighting their potential in combating bacterial infections (Patel & Shaikh, 2011); (Senthilkumar, Dinakaran, Yogeeswari, Sriram, China, & Nagaraja, 2009).

Chemical Properties and Applications

  • Synthetic Applications and Characterizations : Research on organotin(IV) carboxylates based on amide carboxylic acids by Xiao et al. (2013) involved synthesizing and characterizing complexes that could have implications in material science and catalysis. The study highlights the versatile coordination modes and supramolecular structures of these compounds, potentially leading to diverse applications (Xiao, Han, Mei, Zhu, Shao, Liang, Tian, & Xu, 2013).

Potential in Drug Development

  • Cytotoxic Activities : Marinov et al. (2019) synthesized new 1,8-naphthalimide derivatives with non-protein amino acids and evaluated their cytotoxic activities against human tumor cell lines. The study indicated that these compounds could be promising candidates for anticancer drug development, showing how chemical modifications of the core structure may lead to enhanced biological activities (Marinov, Naydenova, Momekov, Prodanova, Markova, Voynikov, & Stoyanov, 2019).

Mechanism of Action

The mechanism of action of a compound depends on its structure and the biological system it interacts with. For example, piperine, a compound with a 1,3-benzodioxol-5-yl group, has various physiological effects, including antioxidant, anti-inflammatory, and bioavailability enhancing abilities .

Safety and Hazards

The safety and hazards of a compound depend on its structure and properties. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety information .

properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-8-chloroquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10ClNO4/c18-12-3-1-2-10-11(17(20)21)7-13(19-16(10)12)9-4-5-14-15(6-9)23-8-22-14/h1-7H,8H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BACYTQQAAZNBGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NC4=C(C=CC=C4Cl)C(=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-Benzodioxol-5-yl)-8-chloroquinoline-4-carboxylic acid

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